An In-depth Technical Guide to (4R)-Hept-2-en-4-ol: Chemical Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to (4R)-Hept-2-en-4-ol: Chemical Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
(4R)-Hept-2-en-4-ol is a chiral secondary allylic alcohol with significant potential as a building block in organic synthesis, particularly in the fields of fragrance and pharmaceuticals. Its specific stereochemistry and the presence of both a hydroxyl group and a carbon-carbon double bond make it a versatile synthon for the creation of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and detailed synthetic methodologies.
Chemical Structure and Properties
(4R)-Hept-2-en-4-ol possesses a heptane backbone with a hydroxyl group at the fourth carbon, which is a chiral center with an (R)-configuration, and a double bond between the second and third carbons. The geometry of the double bond can be either (E) or (Z), leading to two possible diastereomers.
Table 1: General and Physicochemical Properties of (4R)-Hept-2-en-4-ol [1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem |
| Molecular Weight | 114.19 g/mol | PubChem |
| IUPAC Name | (4R)-Hept-2-en-4-ol | PubChem |
| CAS Number | 821785-01-7 | PubChem |
| Canonical SMILES | CCC--INVALID-LINK--C=CC | PubChem |
| InChI | InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1 | PubChem |
| InChIKey | DODCYMXUZOEOQF-ZETCQYMHSA-N | PubChem |
Table 2: Computed Physical and Chemical Properties of (4R)-Hept-2-en-4-ol [1]
| Property | Value |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 114.104465 g/mol |
| Monoisotopic Mass | 114.104465 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 8 |
| Complexity | 66.8 |
Note: The physical properties listed above are computed values from PubChem and may differ from experimental values.
Synthesis of (4R)-Hept-2-en-4-ol: Experimental Protocols
The enantioselective synthesis of chiral allylic alcohols like (4R)-Hept-2-en-4-ol is a key challenge in organic chemistry. Several strategies can be employed, primarily involving the asymmetric addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, or the asymmetric reduction of a corresponding ketone. Below are detailed experimental protocols for two common and effective methods.
Asymmetric Addition of an Ethyl Grignard Reagent to Crotonaldehyde
This method involves the enantioselective addition of an ethylmagnesium bromide to crotonaldehyde in the presence of a chiral ligand.
Experimental Workflow:
Detailed Protocol:
-
Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled. The system is purged with dry nitrogen.
-
Reaction Mixture Preparation: The flask is charged with a solution of the chiral ligand (e.g., (-)-sparteine, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Aldehyde: Freshly distilled crotonaldehyde (1.0 equivalent) is added dropwise to the cooled ligand solution.
-
Grignard Addition: A solution of ethylmagnesium bromide in THF (1.5 equivalents) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched (4R)-Hept-2-en-4-ol.
Asymmetric Reduction of Hept-2-en-4-one
This method utilizes a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to stereoselectively reduce the corresponding ketone.
Experimental Workflow:
Detailed Protocol:
-
Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is assembled and purged with dry nitrogen.
-
Catalyst and Reducing Agent: The flask is charged with a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous THF. The solution is cooled to 0 °C. A solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) is added dropwise.
-
Addition of Ketone: A solution of hept-2-en-4-one (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Quenching: After the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol.
-
Solvent Removal and Extraction: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (4R)-Hept-2-en-4-ol.
Potential Applications in Drug Development and Signaling Pathways
While specific biological activities of (4R)-Hept-2-en-4-ol are not extensively documented in publicly available literature, the chiral allylic alcohol motif is a key pharmacophore in numerous biologically active molecules. Unsaturated aliphatic alcohols, in general, have been investigated for a range of biological activities, including antimicrobial and signaling properties.[2]
The structural features of (4R)-Hept-2-en-4-ol suggest potential interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the hydrophobic alkyl chain can engage in van der Waals interactions. The stereochemistry at the C4 position is crucial for specific binding to chiral receptors or enzyme active sites.
Logical Relationship of Structural Features to Potential Biological Activity:
